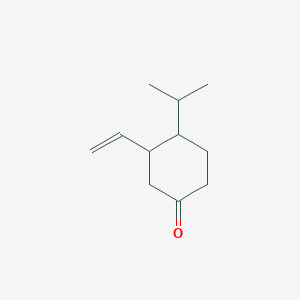

(E)-2-(2,4-difluorobenzoyl)-3-(dimethylamino)acrylonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthesis of related acrylonitriles involves reactions such as Knoevenagel condensation, which has been utilized to obtain isomers with significant structural similarities to the compound of interest. For example, the Z/E-isomerism of similar compounds has been achieved through this method, highlighting the versatility and efficiency of this synthesis approach in producing structurally complex acrylonitriles (Tammisetti et al., 2018).

Molecular Structure Analysis

The molecular structure of acrylonitriles, including those related to the compound , has been extensively studied through methods such as X-ray diffraction and density functional theory (DFT) calculations. These studies reveal intricate details about bond lengths, angles, and the overall geometry of the molecules, indicating a strong influence of the Z/E isomerism on the molecular structure and stability (Tammisetti et al., 2018).

Chemical Reactions and Properties

Research into the chemical reactions of acrylonitriles has shown that they participate in a variety of reactions, including cycloadditions and condensation reactions, demonstrating their reactivity and potential for further chemical modification. For example, the reaction of 1,1-bis(dimethylamino)-1,3-butadiene with olefins like acrylonitrile has been explored, indicating potential pathways for the synthesis of complex derivatives (Sustmann et al., 1992).

Applications De Recherche Scientifique

Crystal Structures and Secondary Intermolecular Interactions

- Research has been conducted on the Z and E isomers of similar compounds like 3-[4-(dimethylamino)phenyl]-2-(2,4,6-tribromophenyl)acrylonitrile. These studies, which involve X-ray diffraction and density functional theory (DFT) calculations, provide insights into the crystal structures and intermolecular interactions of such compounds (Tammisetti et al., 2018).

Infrared Spectra and Structure Analysis

- The structure of cyano and methoxycarbonyl derivatives of 3,3-bis(dimethylamino)acrylonitrile has been analyzed through infrared spectra and ab initio force field calculations, contributing to the understanding of the spectroscopic characteristics of similar acrylonitrile compounds (Binev & Binev, 1997).

Biological and Medicinal Chemistry

- Compounds like (E)-3-(benzo[d]thiazol-2-ylamino)-2-(1-methyl-1H-indole-3-carbonyl)-3-(methylthio)acrylonitrile derivatives have been synthesized and evaluated for their potential in therapeutic applications, including anticancer, antioxidant, and anti-inflammatory properties (Bhale et al., 2018).

Tubulin Polymerization Inhibitors in Cancer Treatment

- Novel N-substituted benzimidazole-based acrylonitriles, which share structural similarities, have been explored as potential inhibitors of tubulin polymerization, showing promising antiproliferative activity in cancer treatment (Perin et al., 2020).

Microwave-Assisted Synthesis in Medicinal Chemistry

- The reaction of similar compounds like 2-pyrazolyl-3-dimethylamino acrylate with acrylonitrile under microwave irradiation has been researched for the preparation of compounds with applications in medicinal chemistry (Hoz et al., 2007).

Synthesis of Novel 3-Heteroarylindoles

- The application of compounds like 3-dimethylamino-2-(1H-indole-3-carbonyl)acrylonitrile in the synthesis of novel 3-heteroarylindoles demonstrates the use of similar acrylonitriles in the creation of new molecular structures (Radwan et al., 2009).

Fluorescence Improvement in Solid State

- Studies on (dimethylamino)arylacrylonitrile derivatives, including their characterization by X-ray diffraction, have contributed to understanding the effects of molecular packing on photochemical behavior in solid states (Percino et al., 2013).

Propriétés

IUPAC Name |

(E)-2-(2,4-difluorobenzoyl)-3-(dimethylamino)prop-2-enenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F2N2O/c1-16(2)7-8(6-15)12(17)10-4-3-9(13)5-11(10)14/h3-5,7H,1-2H3/b8-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBVXYAHPDWCZGR-BQYQJAHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C#N)C(=O)C1=C(C=C(C=C1)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(\C#N)/C(=O)C1=C(C=C(C=C1)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![hydro-2H-pyran-2-yl]oxy}-7-methoxy-3,5,7,9,11,13-hexame](/img/structure/B1148520.png)

![I+/--L-Fucopyranosyl-(1a2)-I(2)-D-galactopyranosyl-(1a2)-I+/--D-xylopyranosyl-(1a6)-[I+/--D-xylopyranosyl-(1a6)-I(2)-D-glucopyranosyl-(1a4)]-I(2)-D-glucopyranosyl-(1a4)-D-glucitol](/img/structure/B1148528.png)

![5-ethynyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1148533.png)

![(3S,4R)-1-Azabicyclo[2.2.1]heptane-3-carboxylic acid ethyl ester](/img/structure/B1148536.png)

![6-Ethynyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1148537.png)